N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Medicinal Chemistry Chemical Biology Screening Library Curation

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide (PubChem CID 774019, MFCD01146362) is a fully synthetic small molecule combining a 5-nitrofuran-2-carboxamide warhead with a 4-(1,3-benzoxazol-2-yl)phenyl scaffold. The compound has a molecular weight of 349.3 Da, a calculated logP of ~3.8, and a topological polar surface area of 114 Ų, placing it within drug-like chemical space.

Molecular Formula C18H11N3O5
Molecular Weight 349.3 g/mol
Cat. No. B11694713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Molecular FormulaC18H11N3O5
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C18H11N3O5/c22-17(15-9-10-16(25-15)21(23)24)19-12-7-5-11(6-8-12)18-20-13-3-1-2-4-14(13)26-18/h1-10H,(H,19,22)
InChIKeyBHKGWNDNKDTJKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide for Screening: Procurement-Ready Compound Identity


N-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide (PubChem CID 774019, MFCD01146362) is a fully synthetic small molecule combining a 5-nitrofuran-2-carboxamide warhead with a 4-(1,3-benzoxazol-2-yl)phenyl scaffold [1]. The compound has a molecular weight of 349.3 Da, a calculated logP of ~3.8, and a topological polar surface area of 114 Ų, placing it within drug-like chemical space [1]. It is commercially available from multiple screening-compound suppliers under catalog identifiers including STK375702, AK-778/11811089, and CSC047921517 [2]. Critically, this compound is a positional isomer of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide (CAS 330473-27-3), which shares an identical molecular formula but differs in the connectivity of the benzoxazole-phenyl-nitrofuran linkage . No peer-reviewed biological activity, target engagement, or phenotypic data have been published for this compound, and ChEMBL reports no known bioactivity annotations [1].

Why Generic Benzoxazole-Nitrofuran Analogs Cannot Substitute for N-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide


The benzoxazole-nitrofuran chemical space contains numerous constitutional isomers and substitution variants that share core structural motifs but differ in attachment topology and substituent position. Even minor changes in the linkage geometry between the benzoxazole, central phenyl ring, and nitrofuran carboxamide can drastically alter molecular shape, electronic distribution, and hydrogen-bonding patterns, leading to divergent target-binding profiles [1]. For example, the positional isomer 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide (CAS 330473-27-3) places the nitrofuran at the benzoxazole 5-position rather than the 4-position of the bridging phenyl ring, yielding a different dipole moment orientation and a lower calculated tPSA (111.4 vs. 114 Ų) . In the absence of published selectivity data, the known structure–activity relationship (SAR) principle that connectivity isomers in heterocyclic amide series often exhibit differential target engagement and ADMET properties means that generic substitution without experimental confirmation carries a material risk of divergent screening outcomes [1]. This underscores the necessity for compound-specific procurement rather than nearest-neighbor analog replacement in structure-based or phenotypic screening campaigns.

Quantitative Differentiation Evidence for N-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide


Positional Isomer Connectivity Distinguishes This Compound from the Closest Structural Analog

The target compound N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a distinct connectivity isomer of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide. Both share the molecular formula C₁₈H₁₁N₃O₅ and molecular weight 349 Da, but differ in the attachment point of the nitrofuran carboxamide: the target attaches at the para-position of a phenyl ring linked to the benzoxazole C2, whereas the isomer attaches directly at the benzoxazole C5 position [1]. This connectivity difference results in distinct computed properties: the target has a topological polar surface area of 114 Ų vs. 111.4 Ų for the isomer . No published bioactivity data exist for either compound to permit quantitative head-to-head biological comparison.

Medicinal Chemistry Chemical Biology Screening Library Curation

Calculated Lipophilicity Distinguishes This Scaffold from the 5-Isomer

The computed logP (XLogP3) for the target compound is 3.8 [1], while the positional isomer 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide reports a logP of 3.69 . This Δ logP of +0.11 suggests the target may exhibit marginally higher membrane partitioning in silico. Both values fall within the typical oral drug-like range (1–5), but for screening library selection where minor lipophilicity variations can influence hit rates and assay interference potential, this difference is notable.

ADMET Prediction Physicochemical Profiling Library Design

Absence of Biological Annotation Distinguishes This Compound as a True Screening Probe

The ZINC15 database entry (ZINC149287) for this compound states categorically: 'There is no known activity for this compound' and 'This substance has not been detected to have been used in any clinical trials' [1]. ChEMBL similarly reports no bioactivity annotations [2]. In contrast, the broader benzoxazole-nitrofuran chemotype includes compounds with reported antimycobacterial (MIC values against Mtb H37Rv) and anticancer (IC₅₀ in CRC cell lines) activities, but these are structurally distinct and do not constitute data for this specific compound [3]. This negative annotation is a differentiating feature for procurement: it confirms the compound has not been exhaustively profiled and may represent novel chemical space for target-agnostic phenotypic screening.

Chemical Biology Drug Discovery Screening Library Selection

Procurement-Relevant Application Scenarios for N-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide


Phenotypic Screening Library Diversification with Underexplored Chemical Space

Organizations building diversity-oriented screening collections can justify procuring this compound specifically because its connectivity isomer topology (4-(benzoxazol-2-yl)phenyl linkage) is less represented in commercial libraries than the 5-substituted benzoxazole isomer series [1]. The absence of any published biological annotation [2] means it occupies truly novel screening space, reducing the risk of redundant hit identification that occurs when multiple groups screen identical well-characterized compounds. Procurement teams should source this specific compound rather than the 5-isomer (CAS 330473-27-3) to maintain topological diversity in the collection.

Structure-Based Virtual Screening Follow-Up

Computational chemistry groups that identify this compound as a docking hit should procure the exact compound for experimental validation. The distinct computed tPSA (114 Ų) and logP (3.8) values [1] may contribute to a favorable docking pose that the 5-isomer (tPSA 111.4, logP 3.69) cannot replicate . In virtual screening campaigns where scoring differences between connectivity isomers can be as small as 0.5–1.0 kcal/mol, using the exact compound from the docking hit list is essential for faithful experimental correlation.

Medicinal Chemistry SAR Exploration of Benzoxazole-Nitrofuran Linker Geometry

Medicinal chemistry teams investigating the impact of linker attachment topology on target engagement should procure this compound alongside its positional isomers to establish a systematic SAR matrix. The para-phenyl-linked scaffold in this compound represents a distinct geometric vector for the nitrofuran warhead compared to direct benzoxazole attachment [1]. Without this specific compound in the SAR set, conclusions about the optimal linker geometry for a given target would be incomplete.

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